(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(4-chlorophenyl)-5-[(1,2,5-trimethyl-3-pyrrolyl)methylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Potential as Anticancer Agents
Compounds similar to (5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione have been studied for their potential as leads in developing new anticancer drugs. Studies involving chromene derivatives, which are structurally related, have demonstrated their ability to act as DNA intercalators, suggesting their utility in cancer treatment (Santana et al., 2020).
Antifungal Applications
A compound closely related to the one , featuring a (5Z)-5-[(4-chlorophenyl)methylidene] structure, has been synthesized and investigated for its antifungal properties. Its solubility and partitioning in biologically relevant solvents were studied, providing insights into its potential as an antifungal agent (Volkova et al., 2020).
Photophysical and Nonlinear Optical Behavior
Research has been conducted on compounds structurally similar to (5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione, examining their photophysical properties and nonlinear optical behavior. This study contributes to understanding the potential applications of these compounds in optical limiting and other photonic applications (Murthy et al., 2013).
Anticonvulsant and Muscle Relaxant Activities
Related compounds have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. These studies provide a foundation for understanding how similar compounds, like the one , might be used in neurological or muscular therapies (Sharma et al., 2013).
properties
Product Name |
(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
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Molecular Formula |
C18H16ClN3O3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-8-12(11(2)21(10)3)9-15-16(23)20-18(25)22(17(15)24)14-6-4-13(19)5-7-14/h4-9H,1-3H3,(H,20,23,25)/b15-9- |
InChI Key |
XZQPGSMFRVHRTM-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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